Isatin Sulfonamide 34

Description

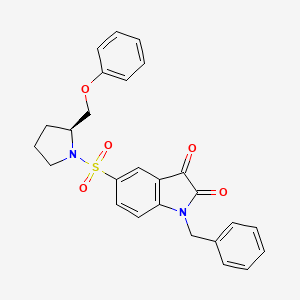

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H24N2O5S |

|---|---|

Molecular Weight |

476.5 g/mol |

IUPAC Name |

1-benzyl-5-[(2S)-2-(phenoxymethyl)pyrrolidin-1-yl]sulfonylindole-2,3-dione |

InChI |

InChI=1S/C26H24N2O5S/c29-25-23-16-22(13-14-24(23)27(26(25)30)17-19-8-3-1-4-9-19)34(31,32)28-15-7-10-20(28)18-33-21-11-5-2-6-12-21/h1-6,8-9,11-14,16,20H,7,10,15,17-18H2/t20-/m0/s1 |

InChI Key |

PKOUAUWPBMZQCH-FQEVSTJZSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C3=O)CC4=CC=CC=C4)COC5=CC=CC=C5 |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)C3=O)CC4=CC=CC=C4)COC5=CC=CC=C5 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Isatin Sulfonamides

General Synthetic Approaches to Isatin (B1672199) Sulfonamide Hybrids

The creation of isatin sulfonamide hybrids typically commences with the synthesis of a key intermediate, 5-chlorosulfonylisatin. This is often achieved by reacting isatin-5-sulfonic acid sodium salt with a chlorinating agent like phosphorus oxychloride. acs.org An alternative approach involves the direct chlorosulfonation of isatin. nih.gov

Once 5-chlorosulfonylisatin is obtained, it can be reacted with a suitable amine to form the sulfonamide bond. For the synthesis of compounds like Isatin Sulfonamide 34, this would involve the reaction with a chiral amine such as (S)-2-(phenoxymethyl)pyrrolidine. acs.org This reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) with a base such as triethylamine (B128534) to scavenge the hydrochloric acid byproduct. acs.orglablogic.com

The final step in the synthesis of many analogues, including this compound, is the N-alkylation of the isatin nitrogen. This is commonly accomplished by treating the N-unsubstituted isatin sulfonamide with a base like sodium hydride in a solvent such as dimethylformamide (DMF), followed by the addition of an alkylating agent, for instance, benzyl (B1604629) bromide, to yield the N-benzyl derivative. acs.orgnih.gov

General synthetic schemes often involve the condensation of various isatin derivatives with different sulfonamide moieties, sometimes facilitated by catalysts like glacial acetic acid under reflux conditions. nih.gov These approaches allow for the generation of a library of compounds with diverse substituents on both the isatin ring and the sulfonamide group.

Functionalization Strategies for the Isatin Ring System

The isatin ring system is a versatile scaffold that can be functionalized at several positions to modulate the compound's properties.

The nitrogen atom of the isatin lactam (N-1 position) is a common site for derivatization. Alkylation or arylation at this position can significantly influence the biological activity of the resulting isatin sulfonamide. The introduction of various substituents is typically achieved by reacting the N-H of the isatin ring with different alkyl or aryl halides in the presence of a base. acs.orgnih.gov For example, N-methylation can be performed using methyl iodide and potassium carbonate, while N-benzylation is achieved with benzyl bromide. nih.gov The synthesis of this compound specifically involves the introduction of a benzyl group at this position. acs.orgnih.gov This N-substitution can lead to enhanced inhibitory potency against certain biological targets. acs.org

Modifications to the aromatic ring of the isatin core (positions 4, 5, 6, and 7) are another key strategy for creating diverse analogues. Halogenation, for instance, can alter the electronic properties and lipophilicity of the molecule. The synthesis of substituted isatins, such as those with halogen atoms, often starts from the corresponding substituted anilines. rsc.org For example, 5-fluoroisatin (B27256) can be prepared from 4-fluoroaniline (B128567) through a reaction with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride, followed by cyclization in sulfuric acid (Sandmeyer methodology). sysrevpharm.orgresearchgate.net These substituted isatins can then be carried forward through the synthetic sequence to produce the desired isatin sulfonamide hybrids. The introduction of electron-withdrawing groups at the C-5 position of the isatin ring has been shown to be important for the inhibitory activity of some isatin derivatives. wayne.edu

N-Substitutions of the Isatin Moiety

Derivatization at the Sulfonamide Moiety

The sulfonamide group itself offers opportunities for derivatization, primarily by varying the amine component that is reacted with the 5-chlorosulfonylisatin intermediate. A wide range of primary and secondary amines can be employed to generate a diverse set of sulfonamides. acs.org In the case of this compound, the specific amine used is (S)-2-(phenoxymethyl)pyrrolidine. acs.org The choice of the amine, including its stereochemistry and the presence of other functional groups, is a critical determinant of the final compound's biological activity and selectivity. medchemexpress.com For instance, the stereospecificity of the pyrrolidine (B122466) ring in similar isatin sulfonamides has been shown to be crucial for their inhibitory potency. medchemexpress.com

Synthesis of Specific Isatin Sulfonamide Analogues

The synthesis of specific analogues follows the general strategies outlined above, with the selection of particular starting materials and reagents to achieve the desired final structure. For instance, to synthesize analogues of this compound, one could vary the substituent on the isatin nitrogen or alter the group attached to the pyrrolidine ring of the sulfonamide moiety.

A study by Chu et al. (2005) describes the synthesis of a series of N-benzylisatin sulfonamide analogues. acs.org The general route involves:

Preparation of 5-chlorosulfonylisatin. acs.org

Synthesis of the desired secondary amine, for example, (S)-2-(phenoxymethyl)pyrrolidine, which can be prepared from N-Boc-2-pyrrolidinemethanol. acs.org

Coupling of 5-chlorosulfonylisatin with the amine to form the sulfonamide. acs.org

N-alkylation of the resulting isatin sulfonamide with various alkyl halides, such as benzyl bromide, to yield the final products. acs.org

This modular approach allows for the systematic exploration of the chemical space around the isatin sulfonamide scaffold.

Analytical Characterization Techniques for Isatin Sulfonamide Compounds

The structural elucidation and confirmation of newly synthesized isatin sulfonamide compounds are carried out using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are fundamental for confirming the structure of these molecules. nih.govnih.gov In the 1H NMR spectra, characteristic signals for the aromatic protons of the isatin and benzyl groups, as well as the protons of the pyrrolidine ring and the phenoxymethyl (B101242) group, would be expected for this compound. wiley-vch.de The presence of E/Z isomers can sometimes be observed in the NMR spectra of related isatin derivatives, which may interconvert in solution. nih.govnih.gov

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition. rsc.orgnih.gov High-resolution mass spectrometry (HRMS) provides precise mass measurements, further validating the molecular formula. chemicalbook.comuni.lu

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the presence of key functional groups, such as the carbonyl groups of the isatin ring and the sulfonyl group of the sulfonamide moiety. nih.gov

X-ray Crystallography : For crystalline compounds, single-crystal X-ray diffraction can provide the unambiguous three-dimensional structure, confirming the connectivity and stereochemistry of the molecule. chemicalbook.comuni.lu

The combination of these analytical methods provides a comprehensive characterization of isatin sulfonamide compounds, ensuring their identity and purity.

Molecular Design and Structure Activity Relationship Sar Studies of Isatin Sulfonamides

Rational Design Principles for Isatin (B1672199) Sulfonamide Hybridization

The core principle behind hybridizing isatin and sulfonamide moieties is to combine their distinct and advantageous chemical features into a single molecule. unifi.itijcsrr.org Isatin, or 1H-indole-2,3-dione, is recognized as a privileged scaffold due to its wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. unifi.itresearchgate.net Sulfonamides are a well-established class of compounds with a broad spectrum of therapeutic applications, including antibacterial and anticancer effects. nih.gov

Computational methods, such as molecular docking, play a significant role in the rational design process. These techniques allow for the prediction of how the hybrid molecules will interact with specific biological targets, such as enzymes or receptors. unifi.itresearchgate.net For instance, docking studies have been used to explore the binding of isatin-sulfonamide hybrids to the active sites of enzymes like carbonic anhydrases, which are implicated in various diseases, including cancer. unifi.it

Positional and Substituent Effects on Biological Activity

The biological activity of isatin sulfonamide hybrids is highly dependent on the nature and position of various substituents on both the isatin scaffold and the sulfonamide phenyl ring, as well as the chemistry of the linker connecting them. researchgate.netnih.govtandfonline.com

Impact of N-Substitution on the Isatin Scaffold

Modifications at the N-1 position of the isatin ring have been shown to significantly influence the biological activity of these hybrids. tandfonline.com For example, N-alkylation and N-benzylation have been identified as key strategies to enhance the antimycobacterial and anticancer activities of these compounds. nih.govtandfonline.com

SAR studies have revealed that the introduction of different groups at the N-1 position can modulate the lipophilicity and steric properties of the molecule, thereby affecting its interaction with biological targets. tandfonline.com For instance, N-benzyl substitution on the isatin moiety has been shown to increase the affinity of some derivatives for certain carbonic anhydrase isoforms. unifi.it In some cases, N-benzylation, in combination with substitutions at other positions on the isatin ring, has been found to be favorable for activity against parasitic cysteine proteases. bohrium.com

Influence of Substituents on the Sulfonamide Phenyl Ring

The substitution pattern on the phenyl ring of the sulfonamide moiety is another critical determinant of biological activity. researchgate.net The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can significantly impact the potency and selectivity of the hybrid compounds. mdpi.com

For example, in a series of isatin-pyrazole benzenesulfonamide (B165840) hybrids, the nature of the substituent on the phenyl ring at position 5 of the pyrazole (B372694) moiety influenced the inhibitory activity against different carbonic anhydrase isoforms. unifi.it The presence of a nitro group (an electron-withdrawing group) at position 5 of the isatin ring led to preferential inhibition of tumor-associated carbonic anhydrase isoforms IX and XII. unifi.it

Role of Linker Chemistry in Hybrid Design

SAR studies have demonstrated that variations in the linker can lead to significant differences in biological activity. For instance, the length of an alkyl linker between different pharmacophores in isatin hybrids has been shown to be critical for their activity. rsc.org In some isatin-sulfonamide hybrids, the linker is an integral part of a heterocyclic ring system, such as a pyrazole, which can also be substituted to fine-tune the biological activity. unifi.it The choice of linker chemistry is therefore a key consideration in the design of new isatin sulfonamide hybrids with desired pharmacological properties.

Structural Insights from SAR for Optimized Biological Profiles

Structure-Activity Relationship (SAR) studies provide crucial insights into how the chemical structure of a molecule relates to its biological activity. researchgate.nettandfonline.com For isatin sulfonamide hybrids, these studies have been instrumental in identifying key structural features required for potent and selective biological activity.

The following table summarizes the SAR findings for a series of isatin-sulfonamide hybrids, highlighting the impact of different substituents on their biological activity.

| Compound | N-Substitution on Isatin | Substituent on Sulfonamide Phenyl Ring | Linker | Biological Activity Insights |

| Hybrid A | Unsubstituted | 4-amino | Direct Schiff base | The position of the sulfonamide group on the phenyl ring influences selectivity for carbonic anhydrase isoforms. nih.gov |

| Hybrid B | N-benzyl | Unsubstituted | Pyrrolidine (B122466) | N-benzylation can enhance activity against certain targets. bohrium.com |

| Hybrid C | 5-Nitro | 4-amino | Pyrazole | The 5-nitro group on the isatin ring confers selectivity for tumor-associated carbonic anhydrase isoforms IX and XII. unifi.it |

| Hybrid D | 5-Halogen | Varies | Thiazolidinone | Halogen substitution at the C-5 position of the isatin ring can enhance activity. ijcsrr.org |

| Isatin Sulfonamide 34 | N-benzyl | (S)-2-(phenoxymethyl)pyrrolidin-1-yl | Sulfonyl | This specific combination of substituents has been investigated for its potential as an antifungal agent. |

Biological Evaluation and Mechanistic Investigations of Isatin Sulfonamide Derivatives

Enzyme Target Identification and Inhibition Kinetics

Research into isatin (B1672199) sulfonamide derivatives has revealed their capacity to inhibit several key enzymes involved in pathological processes. The following sections delineate the inhibitory profile of Isatin Sulfonamide 34 and its chemical relatives against specific enzyme targets.

The isatin sulfonamide class of compounds is widely recognized for its potent inhibition of various human carbonic anhydrase (hCA) isoforms. nih.govtandfonline.comrsc.org CAs are metalloenzymes that play crucial roles in physiological and pathological processes, including pH regulation and tumorigenesis. nih.govunifi.it Specifically, the transmembrane isoforms hCA IX and hCA XII are overexpressed in many tumors and are considered validated targets for anticancer therapies. unifi.it

Numerous studies have reported the synthesis of isatin-based sulfonamides that demonstrate low nanomolar inhibitory activity against the tumor-associated hCA IX and XII isoforms, while often being less effective against the widespread cytosolic isoforms hCA I and hII. rsc.orgnih.gov This selectivity is a critical attribute for developing targeted cancer therapies with fewer off-target effects. For instance, various derivatives have shown inhibition constants (Kᵢ) in the low nanomolar range for hCA IX and XII. nih.gov

However, despite the extensive research into this class of inhibitors, specific inhibitory data (Kᵢ or IC₅₀ values) for a compound explicitly identified as "this compound" against the hCA I, II, IX, and XII isoforms were not found in the reviewed scientific literature. In some studies, certain isatin sulfonamide series have even shown a failure to inhibit CA isoforms, which was attributed to steric hindrance from other parts of the molecule. nih.govnih.gov

| Compound Series | hCA I (Kᵢ nM) | hCA II (Kᵢ nM) | hCA IX (Kᵢ nM) | hCA XII (Kᵢ nM) | Reference |

|---|---|---|---|---|---|

| Isatin-pyrazole Hybrids (e.g., 11e) | Data not specified | Data not specified | <20 | 3.7 | unifi.it |

| Isatin-benzenesulfonamides (e.g., Cmpd 10) | Data not specified | Data not specified | 68.3 | 21.5 | nih.gov |

| Hydrazide-linked Isatin-sulfonamides (e.g., Cmpd 2) | 671.8 - 3549.5 | 36.8 - 892.4 | 8.9 | 9.2 | nih.gov |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

The table presents representative inhibition data for various isatin sulfonamide derivatives to illustrate the general activity of the chemical class. Data for the specific compound "this compound" is not available.

Isatin sulfonamides have been identified as potent, non-peptide, reversible inhibitors of caspases, which are cysteine-aspartic proteases central to the execution of apoptosis (programmed cell death). bpsbioscience.comnih.gov The executioner caspases, particularly caspase-3 and caspase-7, are critical targets for therapeutic intervention in diseases characterized by abnormal apoptosis. nih.gov

While specific data for "this compound" is not available, other well-characterized isatin sulfonamide analogues serve as a benchmark for the class's potential activity and selectivity. For example, a compound known as "Caspase-3/7 Inhibitor I" demonstrates potent inhibition of caspase-3 and caspase-7 with Kᵢ values of 60 nM and 170 nM, respectively. bpsbioscience.com This highlights the ability of the isatin sulfonamide scaffold to effectively target these key apoptotic enzymes. Other research has focused on developing derivatives with selectivity toward different caspases, such as caspase-6, which is implicated in Huntington's disease. acs.org

A key feature of isatin sulfonamide inhibitors is their selectivity profile across the caspase family. The unique structural features of the S2 subsite in caspases 3 and 7 are thought to be the basis for the selective binding of these inhibitors. bpsbioscience.com For "Caspase-3/7 Inhibitor I," high selectivity for the executioner caspases-3 and -7 is observed. bpsbioscience.com The compound is a weaker inhibitor of caspase-9 and shows only trivial effects on initiator caspases like caspase-1 and caspase-8, as well as on caspase-6. bpsbioscience.com This selectivity is crucial for developing agents that can modulate apoptosis without broadly interfering with other caspase-mediated signaling pathways.

| Enzyme Target | Inhibition Constant (Kᵢ) for "Caspase-3/7 Inhibitor I" | Reference |

|---|---|---|

| Caspase-3 | 60 nM | bpsbioscience.com |

| Caspase-7 | 170 nM | bpsbioscience.com |

| Caspase-9 | 3.1 µM | bpsbioscience.com |

| Caspase-1, -2, -4, -6, -8 | >25 µM | bpsbioscience.com |

This table shows the inhibition profile for a representative isatin sulfonamide, "Caspase-3/7 Inhibitor I," demonstrating the typical selectivity of this compound class. Specific data for "this compound" was not available.

In the context of antifungal research, a compound explicitly identified as "isatin sulfonamide-34" has been investigated as a potential inhibitor of sterol 14-alpha demethylase. nih.govresearchgate.net This enzyme, a member of the cytochrome P450 family (CYP51), is essential for ergosterol (B1671047) biosynthesis in fungi and is the target of azole antifungal drugs. nih.gov

In silico studies involving molecular docking have been conducted to evaluate the binding affinity of this compound for the sterol 14-alpha demethylase enzyme of black fungus (Rhizopus oryzae). nih.govresearchgate.net These computational analyses predicted that this compound (referred to as derivative 1 in the study) has a significantly higher docking affinity score compared to the standard antifungal drug, fluconazole. nih.govresearchgate.net Further molecular dynamics simulations were performed to examine the stability of the enzyme-ligand complex, suggesting that this compound has the potential to be a stable inhibitor. nih.gov

| Compound | Target Enzyme | Docking Affinity Score (kcal/mol) | Reference |

|---|---|---|---|

| This compound (derivative 1) | Sterol 14-alpha demethylase | -10.7 | nih.govresearchgate.net |

| Fluconazole (Standard) | Sterol 14-alpha demethylase | -7.9 | nih.gov |

This table presents the predicted binding affinity from in silico molecular docking studies.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can drive tumor cell proliferation and survival. The incorporation of a sulfonamide moiety into the isatin scaffold has been explored as a strategy to develop EGFR inhibitors. mdpi.com Studies have shown that certain isatin sulfonamide hybrids can significantly reduce EGFR levels in cancer cell lines. mdpi.com For example, compounds 3a, 4b, and 4c demonstrated potent anti-proliferative effects, and their activity was correlated with a reduction in EGFR. mdpi.com Molecular docking studies further confirmed that these compounds could bind within the EGFR active site. mdpi.com

While the isatin sulfonamide class shows potential for EGFR inhibition, specific data regarding the inhibitory activity of "this compound" against EGFR were not located in the reviewed literature.

| Compound | Effect on EGFR | Reference |

|---|---|---|

| Isatin Sulfonamide 3a | Reduced EGFR levels to 42 ± 2.3 pmol/mg | mdpi.com |

| This compound | Data Not Available | N/A |

The table shows representative data for other isatin sulfonamide derivatives. Specific data for "this compound" is not available.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key receptor tyrosine kinase that mediates angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. mdpi.comresearchgate.net Inhibition of VEGFR-2 is a major strategy in modern cancer therapy. rsc.org

A study by El-Hazek et al. investigating a series of N-(substituted)-4-(thiazolo[4,5-b]quinoxalin-2(3H)-ylideneamino)-benzenesulfonamide derivatives identified a compound explicitly numbered as 34 . mdpi.com This specific compound, which can be classified as an isatin sulfonamide derivative, demonstrated a potent inhibitory effect against VEGFR-2, with a half-maximal inhibitory concentration (IC₅₀) of 83.35 nM. mdpi.com This finding positions this compound as a direct and potent inhibitor of this crucial pro-angiogenic kinase.

| Compound | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| This compound | VEGFR-2 | 83.35 nM | mdpi.com |

| Sorafenib (Standard) | VEGFR-2 | 51.41 nM | mdpi.com |

This table presents the direct inhibitory activity of this compound against VEGFR-2.

Histone Deacetylase (HDAC) Inhibition

Isatin-based compounds have been investigated for their potential as histone deacetylase (HDAC) inhibitors, which are promising targets for cancer therapy. mdpi.comnih.gov

A series of isatin-based hydroxamic acids were designed as analogues of the FDA-approved HDAC inhibitor SAHA (Vorinostat). nih.gov In this series, compounds with no substituent or with 5'-F, 5'-Cl, or 7'-Cl substituents on the isatin moiety demonstrated good inhibition of histone-H3 and histone-H4 deacetylation at a concentration of 1 µM. nih.gov These compounds also showed potent cytotoxicity against five different cancer cell lines, with IC50 values as low as 0.08 µM, which is over 45 times lower than that of SAHA. nih.gov Docking studies suggested that selected compounds bound to HDAC8 and HDAC2 with higher affinities than SAHA. nih.gov

Another study synthesized a series of isatin-sulfonamide derivatives with a mono-amide linker. These compounds were evaluated for their cytotoxic activity against human colon adenocarcinoma (MCF-7) and hepatoblastoma (HepG2) cell lines. The results indicated that the synthesized compounds exhibited cytotoxicity and their docking analysis suggested they are viable candidates for HDAC6 inhibition. researchgate.net

Alpha-Glucosidase Inhibition

Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs. Isatin derivatives have been explored for their potential to inhibit this enzyme. biomedres.usresearchgate.net α-Glucosidase, an enzyme located in the intestinal tract, hydrolyzes carbohydrates into glucose. biomedres.us Inhibiting this enzyme delays carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia. biomedres.usresearchgate.net

In a study evaluating isatin-based Schiff bases, several analogs showed potent α-glucosidase inhibitory potential with IC50 values ranging from 2.2 ± 0.25 to 83.5 ± 1.0 µM, which is significantly more potent than the standard drug acarbose (B1664774) (IC50 = 840 ± 1.73 µM). rjptonline.org Another study on isatin-hydrazide conjugates identified compounds that were highly potent against both α-amylase and α-glucosidase, with some showing approximately two-fold better inhibitory activity than the reference inhibitor, acarbose. researchgate.net For instance, isatin-hydrazide conjugate 1a had an IC50 of 14.8 µg/mL against α-glucosidase, compared to acarbose's IC50 of 34.5 µg/mL. researchgate.net

A novel series of isoxazolidine-isatin hybrids were also synthesized and evaluated as dual α‐amylase and α-glucosidase inhibitors. The results were compared to acarbose (IC50 = 780.4 ± 0.346 μM for α-glucosidase). nih.gov Kinetic studies of the most potent compound, 5d , revealed competitive inhibition of α-glucosidase with a Ki value of 56.06 μM. nih.gov

FtsZ Protein Inhibition (Bacterial Cell Division)

The filamentous temperature-sensitive protein Z (FtsZ) is a crucial protein in bacterial cell division and is a promising target for new antibacterial drugs. mdpi.com Isatin derivatives have been identified as inhibitors of FtsZ. mdpi.comresearchgate.net

A series of isatin bis-imidathiazole hybrids were designed and synthesized, showing remarkable inhibitory activity against Staphylococcus aureus. mdpi.com Molecular docking and dynamics simulations indicated that the active compounds bind to a key site on the FtsZ protein, inhibiting its polymerization, which is essential for bacterial cell division. mdpi.comresearchgate.net This targeted action is selective for bacterial cells due to the lack of homology with mammalian tubulin in the specific binding domain. mdpi.com

SARS-CoV-2 Main Protease (Mpro) Inhibition

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govresearchgate.net Isatin-based molecules have been explored for their potential to inhibit this enzyme. nih.govresearchgate.net

In one study, novel triazolo-isatins were developed, and a particular sulfonamide derivative, 6b , demonstrated promising inhibitory activity against SARS-CoV-2 Mpro with an IC50 of 0.249 µM. nih.govresearchgate.net This compound also inhibited viral proliferation in cells with an IC50 of 4.33 µg/ml and was non-toxic to the host cells. nih.govresearchgate.net In silico analysis supported these findings, showing the ability of compound 6b to interact with key residues in the active site of the enzyme. nih.govtandfonline.com

DNA Adenine (B156593) Methyltransferase (Dam) Inhibition

DNA adenine methyltransferase (Dam) is an important enzyme that regulates gene expression and virulence in bacteria, presenting another target for novel antibacterial agents. mdpi.com While the direct inhibition of Dam by "this compound" is not explicitly detailed in the provided context, the potential of isatin derivatives as Dam inhibitors has been noted. mdpi.com Epoxy-functionalized isatin derivatives are being investigated for their antibacterial activity, specifically as Dam inhibitors. mdpi.com One such derivative, L3 , showed a potential binding affinity against Dam protein with a calculated inhibition constant of 280.35 µM. researchgate.netresearchgate.net

Cellular Pathway Modulation and Biological Response in in vitro Models

Cell Cycle Analysis and Arrest Induction

Isatin sulfonamide derivatives have been shown to influence the cell cycle in cancer cells, often leading to cell cycle arrest and apoptosis (programmed cell death). mdpi.combohrium.com

In a study on hepatic cancer cell lines (HepG2), treatment with isatin sulfonamide derivatives 3a , 4b , and 4c led to cell cycle arrest. mdpi.com Specifically, compound 3a was highly comparable to the standard drug doxorubicin (B1662922) in inducing cell cycle arrest at the G2/M and pre-G0 phases. mdpi.com

Another study investigating 5-(morpholinosulfonyl) isatin derivatives found that compounds 7b and 10 induced an accumulation of HepG2 cancer cells in the G2/M phase and promoted apoptosis in the pre-G1 phase. bohrium.com Similarly, isatins 11b and 12b were tested for their effect on cell cycle disturbance in T47D breast cancer cells. nih.govresearchgate.net

The table below summarizes the cell cycle effects of selected isatin sulfonamide derivatives on different cancer cell lines.

| Compound | Cell Line | Effect on Cell Cycle |

| 3a | HepG2 | Arrest at G2/M and pre-G0 phases mdpi.com |

| 4b | HepG2 | Cell cycle arrest mdpi.com |

| 4c | HepG2 | Cell cycle arrest mdpi.com |

| 7b | HepG2 | Accumulation at G2/M phase bohrium.com |

| 10 | HepG2 | Accumulation at G2/M phase bohrium.com |

| 11b | T47D | Cell cycle disturbance nih.govresearchgate.net |

| 12b | T47D | Cell cycle disturbance nih.govresearchgate.net |

Apoptosis Induction Mechanisms

Isatin sulfonamide derivatives are recognized for their ability to induce apoptosis in cancer cells. researchgate.net Some isatin sulfonamide Michael acceptors demonstrate a high nanomolar potency for inhibiting caspase-6, with a notable selectivity for caspase-6 over caspase-3. researchgate.net The cytotoxic effects of certain isatin derivatives are linked to the induction of apoptosis through mitochondrial membrane dissipation and the stimulation of reactive oxygen species production in tumor cells. researchgate.net

Furthermore, this compound is identified as an inhibitor of Caspase-9. idrblab.net Caspase-9 activation, subsequent to its binding with Apaf-1, leads to the cleavage and activation of caspase-3, a key executioner caspase in the apoptotic pathway. idrblab.net This protease also plays a role in DNA damage-induced apoptosis and proteolytically cleaves poly(ADP-ribose) polymerase (PARP). idrblab.net Some isatin derivatives have been shown to induce apoptosis by affecting the expression of apoptosis-related genes such as p53, Bax, caspases 3 and 9, and the anti-apoptotic gene Bcl-2. researchgate.netresearchgate.net The overexpression of Caspase-7, another target of this compound, also promotes programmed cell death. idrblab.net

Anti-Proliferative Effects in Various Cancer Cell Lines

Isatin sulfonamides have demonstrated notable anti-proliferative activity across a range of human cancer cell lines. researchgate.net For instance, certain isatin-based compounds have shown efficacy against breast, colon, leukemia, and renal cancer cell lines with GI50 values below 5 μM. researchgate.net

One study on isatin-podophyllotoxin hybrids revealed significant cytotoxicity against four human cancer cell lines: HepG2 (hepatoma carcinoma), MCF-7 (breast cancer), A549 (non-small cell lung cancer), and KB (epidermoid carcinoma). researchgate.net Specifically, compound 7f from this series exhibited potent cytotoxicity against KB and A549 cell lines, with IC50 values of 1.99 ± 0.22 and 0.90 ± 0.09 μM, respectively. researchgate.net Further investigation showed that this compound could arrest the cell cycle of A549 cells in the S phase and induce apoptosis. researchgate.net

Another series of Schiff bases linked to a sulfonamide functionality displayed good anticancer activities against both breast (MCF7) and hepatocellular (HepG2) cancer cells, with IC50 values ranging from 90 nM to 6.11 µM. researchgate.netresearchgate.net

Table 1: Anti-Proliferative Activity of Selected Isatin Derivatives

| Compound/Derivative Series | Cancer Cell Line | IC50 Value | Reference |

| Isatin-podophyllotoxin hybrid (7f) | KB (epidermoid carcinoma) | 1.99 ± 0.22 μM | researchgate.net |

| Isatin-podophyllotoxin hybrid (7f) | A549 (non-small cell lung cancer) | 0.90 ± 0.09 μM | researchgate.net |

| Schiff bases with sulfonamide | MCF7 (breast cancer) | 90 nM - 6.11 µM | researchgate.netresearchgate.net |

| Schiff bases with sulfonamide | HepG2 (hepatocellular carcinoma) | 90 nM - 6.11 µM | researchgate.netresearchgate.net |

Anti-Angiogenic Potential

Certain isatin-based sulfonamides have been specifically designed and synthesized as potential dual inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and carbonic anhydrase, highlighting their potential application in targeting angiogenesis in cancer. researchgate.net The inhibition of VEGFR-2 is a key strategy in preventing the formation of new blood vessels that tumors require for growth and metastasis. researchgate.net

Antimicrobial Spectrum and Efficacy

Isatin sulfonamide derivatives have been investigated for their antimicrobial properties. researchgate.net In silico studies of this compound (also referred to as derivative 1 in some studies) showed a significantly higher docking affinity score against the sterol 14-alpha demethylase enzyme of black fungus (Aspergillus niger) when compared to the standard antifungal drug fluconazole. researchgate.netresearchgate.netnih.gov This suggests a potential for strong antifungal activity. researchgate.netnih.gov

In broader studies of isatin derivatives, some compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, certain indol-2-one (B1256649) derivatives with a morpholinosulfonyl group have shown potent inhibition of DNA gyrase in both types of bacteria, with activity against Staphylococcus aureus even surpassing that of ciprofloxacin (B1669076) in some cases. researchgate.net Some studies have noted that certain isatin derivatives are more active against Gram-negative bacteria than Gram-positive bacteria. researchgate.net

Table 2: Antimicrobial Target and Efficacy of Isatin Sulfonamide Derivatives

| Derivative Type | Target Organism/Enzyme | Efficacy/Finding | Reference |

| This compound | Black Fungus (in silico) | Higher docking affinity than fluconazole | researchgate.netresearchgate.netnih.gov |

| Indol-2-one with morpholinosulfonyl | S. aureus (Gram-positive) | IC50 of 18.75 µM (better than ciprofloxacin) | researchgate.net |

| Indol-2-one with morpholinosulfonyl | DNA Gyrase (Gram-positive & negative) | Potent inhibitor | researchgate.net |

Anti-Inflammatory Mechanisms

The anti-inflammatory potential of isatin derivatives has also been a subject of research. researchgate.net Studies on certain isatin-based compounds, such as 3-substituted-5-(4-chlorophenyl)-isatin-2-one derivatives (PHI) and 3-substituted-5-(4-chlorophenyl)-1,3-dihydro-indol-2-one derivatives (THI), have demonstrated significant anti-inflammatory activity through the inhibition of inflammatory mediators. researchgate.net

Computational and Cheminformatics Approaches in Isatin Sulfonamide Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how isatin (B1672199) sulfonamide derivatives interact with their biological targets at a molecular level.

Ligand-Protein Interaction Analysis

Molecular docking studies have been instrumental in elucidating the binding modes of isatin sulfonamide derivatives with a variety of protein targets. These analyses reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that are crucial for binding affinity and selectivity.

Sterol 14-Alpha Demethylase: In a study targeting the black fungus, isatin sulfonamide-34 demonstrated a significantly higher docking affinity score against sterol 14-alpha demethylase compared to the standard drug fluconazole. nih.gov This suggests its potential as a potent antifungal agent. nih.gov

Caspase-3: Docking studies of isatin sulfonamide analogues into the active site of caspase-3, an executioner enzyme in apoptosis, have been extensively performed. nih.govnih.gov These studies have shown that the isatin ring often forms T-shaped π-π interactions with key amino acid residues like His121 and Tyr204. nih.gov The sulfonamide moiety and its substituents are crucial for establishing interactions within the S2 binding pocket, which is important for binding specificity. nih.gov For instance, the pyrrolidine (B122466) ring of 5-pyrrolidinyl sulphonyl isatins interacts with the S2 subsite of caspase-3. nih.gov The GOLD docking program has been successfully used to predict the binding modes of these inhibitors, with the predicted pose of one lead compound overlaying well with its X-ray crystal structure. nih.gov

Epidermal Growth Factor Receptor (EGFR): Isatin sulfonamide derivatives have been investigated as potential inhibitors of EGFR, a key target in cancer therapy. mdpi.comnih.gov Molecular docking has been used to understand the binding interactions within the ATP binding site of EGFR. mdpi.com Studies have shown that these compounds can achieve low free binding energies, indicating a strong potential for inhibitory activity. mdpi.comnih.gov For example, certain 5-(morpholinosulfonyl) isatin derivatives have demonstrated potent EGFR inhibitory activity, which was rationalized through docking simulations. nih.govbohrium.com

Carbonic Anhydrase (CA): Isatin-based sulfonamides have been identified as potent inhibitors of various carbonic anhydrase isoforms, particularly the tumor-associated CA IX and XII. rsc.orgtandfonline.comunifi.it Docking studies revealed that the sulfonamide group acts as a zinc-binding group, a crucial interaction for inhibition. unifi.it The isatin core and its substituents form hydrogen bonds and other interactions with residues in the active site, such as Gln92 and Asp132, contributing to their affinity and selectivity. rsc.orgunifi.it

FtsZ: While specific docking studies of "Isatin Sulfonamide 34" with FtsZ were not found, the isatin scaffold is a known inhibitor of this bacterial cell division protein.

SARS-CoV-2 Mpro: Several studies have explored isatin sulfonamides as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.govtandfonline.com Docking analyses have shown that these compounds can fit into the active site and interact with key residues. For example, a sulphonamide-tethered N-((triazol-4-yl)methyl)isatin derivative showed the ability to interact with important amino acids in the Mpro binding site. nih.govtandfonline.com Another study highlighted the importance of the isatin nucleus and its substituents in forming hydrogen bonds with residues like Gly143 and Cys145. mdpi.com

Binding Energy Calculations

Binding energy calculations provide a quantitative estimate of the binding affinity between a ligand and its target protein. Lower binding energies generally indicate a more stable and potent inhibitor.

| Target Protein | Compound/Derivative | Binding Energy (kcal/mol) | Reference |

| EGFR | Isatin sulfonamide derivative 3a | -21.74 | mdpi.comresearchgate.net |

| EGFR | Isatin sulfonamide derivative 4b | -19.21 | mdpi.com |

| EGFR | Isatin sulfonamide derivative 4c | -20.89 | mdpi.com |

| EGFR | Erlotinib (control) | -25.65 | mdpi.comnih.govresearchgate.net |

| SARS-CoV-2 Mpro | Isatin-oxidiazole derivative A2 | -11.22 | figshare.com |

| SARS-CoV-2 Mpro | Isatin-oxidiazole derivative A4 | -11.15 | figshare.com |

| Caspase-3 | Isatin sulfonamide derivative | -5.44 | semanticscholar.org |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and conformational changes over time. These simulations complement the static picture provided by molecular docking.

Ligand-Target Complex Stability Analysis

MD simulations are used to assess the stability of the isatin sulfonamide-protein complex by analyzing various parameters:

Root Mean Square Deviation (RMSD): RMSD measures the average deviation of the protein backbone atoms from their initial position over the course of the simulation. A stable RMSD indicates that the protein-ligand complex has reached equilibrium. MD simulations of isatin sulfonamide complexes with targets like SARS-CoV-2 Mpro and VEGFR-2 have shown stable RMSD values, suggesting the formation of a stable complex. nih.govnih.gov

Solvent Accessible Surface Area (SASA): SASA measures the surface area of the protein that is accessible to the solvent. Changes in SASA can indicate conformational changes or ligand binding. In simulations of isatin sulfonamide-VEGFR-2 complexes, no significant changes in SASA were observed, further supporting the stability of the complex. nih.govresearchgate.net

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues around their average positions. High RMSF values indicate flexible regions of the protein, while low values indicate more rigid regions. RMSF analysis of isatin sulfonamide complexes has helped to identify the key residues that interact with the ligand and contribute to the stability of the complex. nih.govnih.govresearchgate.net

Quantum Mechanical Studies (e.g., Density Functional Theory - DFT)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to study the electronic properties of isatin sulfonamide derivatives. researchgate.netdntb.gov.uamdpi.comsemanticscholar.org These studies provide insights into the molecule's reactivity, stability, and spectroscopic properties. DFT calculations can be used to determine various molecular properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate or accept electrons. researchgate.net This information is valuable for understanding the reaction mechanisms and for designing molecules with improved electronic characteristics for enhanced biological activity. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models for isatin sulfonamide derivatives have been developed to predict their anticancer and other biological activities. mdpi.comresearchgate.netsci-hub.se These models use various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a mathematical equation that can predict the activity of new, untested compounds. researchgate.net For example, a QSAR study on isatin sulfonamide analogues as caspase-3 inhibitors found that both steric and electrostatic interactions, with a major contribution from hydrophobic interactions, are important for binding affinity. nih.gov Such models are valuable tools for guiding the synthesis of new derivatives with potentially higher potency. nih.govresearchgate.net

In Silico Pharmacokinetic Predictions (e.g., ADMET predictions)

In the computational evaluation of novel therapeutic agents, the prediction of pharmacokinetic properties through in silico methods is a critical step. For this compound, comprehensive computational analyses have been conducted to estimate its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. These predictive studies are fundamental in assessing the compound's potential as a viable drug candidate before advancing to more resource-intensive preclinical and clinical trials.

Research findings indicate that this compound demonstrates a promising pharmacokinetic profile. nih.govresearchgate.net Computational screening has suggested that the compound adheres to established criteria for drug-likeness, such as Lipinski's rule of five. nih.gov This indicates a high likelihood of good oral bioavailability. The analyses have consistently pointed towards the compound being non-toxic and non-carcinogenic. nih.govresearchgate.net

Studies focusing on a series of isatin derivatives, including this compound (identified as derivative 1 in the research), have confirmed that these molecules satisfy the essential pharmacokinetic requirements for a qualified drug candidate. nih.govresearchgate.net The collective results from these in silico assessments suggest that this compound possesses favorable ADMET characteristics, supporting its potential for further development in therapeutic applications. nih.gov

Detailed Research Findings

In silico ADMET predictions for this compound have been a focal point of several computational studies. These investigations employ sophisticated algorithms and models to forecast how the compound would behave in a biological system. The primary goal is to identify any potential pharmacokinetic liabilities early in the drug discovery process.

The consensus from the available research is that this compound exhibits a favorable ADMET profile. nih.gov The compound is predicted to have good absorption and distribution properties. Furthermore, its metabolic profile and excretion pathways are anticipated to be within acceptable limits for a therapeutic agent. A significant finding from these computational models is the prediction of a lack of toxicity and carcinogenicity, which are crucial parameters for drug safety. nih.govresearchgate.net

The following interactive data table summarizes the predicted ADMET properties for this compound based on the available scientific literature.

Table 1: Predicted ADMET Properties of this compound

| ADMET Parameter | Predicted Outcome | Reference |

| Absorption | ||

| Oral Bioavailability | Favorable (Satisfies Lipinski's Rule of Five) | nih.gov |

| Distribution | ||

| Blood-Brain Barrier Penetration | Not specified in available results | |

| Metabolism | ||

| CYP450 Inhibition | Not specified in available results | |

| Excretion | ||

| Renal/Hepatic Clearance | Not specified in available results | |

| Toxicity | ||

| Carcinogenicity | Non-carcinogenic | nih.govresearchgate.net |

| General Toxicity | Non-toxic | nih.govresearchgate.net |

Future Research Directions and Translational Perspectives for Isatin Sulfonamide Hybrids

Exploration of Novel Biological Targets

While isatin (B1672199) sulfonamides are well-known for their activity against targets like caspases, carbonic anhydrases, and various kinases, the full extent of their biological interactions remains an active area of investigation. nih.govnih.gov Future research will focus on identifying and validating novel molecular targets to broaden the therapeutic applications of these hybrids.

The diverse pharmacological effects of isatin analogues, including antiviral, antitumor, and antimicrobial activities, suggest that not all responsible biological targets have been identified. nih.gov For instance, while isatin itself can induce apoptosis in some tumor cells, the specific molecular targets driving this effect are still largely unknown. nih.gov The discovery that isatin sulfonamides can act as selective inhibitors of caspases-3 and -7 has opened avenues for their use in blocking apoptosis, but their effects on other cellular pathways and enzymes are yet to be fully explored. nih.govnih.gov

A significant future direction is the investigation of less-explored enzyme families and cellular pathways. For example, DNA adenine (B156593) methyltransferase (Dam) has been identified as a potential, yet underexplored, target for developing new antibacterial agents from isatin-based compounds. mdpi.com Furthermore, identifying the targets responsible for the broader cytotoxic effects of isatin derivatives against various cancer cell lines is a priority. bioline.org.br Systematically screening isatin sulfonamide libraries against panels of kinases, proteases, and other enzymes will be crucial for uncovering new mechanisms of action and expanding their therapeutic potential beyond the current scope.

Development of Multi-Targeted Isatin Sulfonamide Agents

The complexity of diseases like cancer and various infections often involves multiple biological pathways. This has spurred the development of multi-targeted agents that can simultaneously modulate several key proteins, a strategy for which isatin sulfonamide hybrids are well-suited. nih.gov The inherent versatility of the isatin and sulfonamide moieties allows for the creation of hybrid molecules designed to interact with more than one target, potentially leading to synergistic effects and overcoming drug resistance. nih.govresearchgate.net

Recent research has focused on designing isatin-based sulfonamides as dual inhibitors. For example, efforts have been made to create hybrids that act as dual inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and carbonic anhydrase (CA), both of which are implicated in tumor growth and survival. nih.govnih.govtandfonline.com While some synthesized compounds showed potent VEGFR-2 inhibition, their CA inhibitory action was sometimes hindered by steric effects, highlighting the chemical subtleties involved in dual-target design. nih.govtandfonline.com

Another promising area is the development of hybrids targeting both cancer-related enzymes and pathways that confer drug resistance. For example, combining the isatin core with other pharmacophores has led to compounds with dual activity against inflammation and cancer. nih.gov Future work will likely involve creating hybrids that inhibit key signaling proteins like protein kinases while also targeting other hallmarks of cancer, such as angiogenesis or cell cycle progression. researchgate.net This multi-pronged approach could offer more robust and durable therapeutic responses for complex diseases. nih.gov

Advanced Computational Modeling and Artificial Intelligence in Design

The design and optimization of isatin sulfonamide hybrids are increasingly benefiting from advanced computational tools and artificial intelligence (AI). These in silico methods accelerate the drug discovery process by predicting the binding affinity, selectivity, and pharmacokinetic properties of novel compounds before their synthesis. mdpi.comresearchgate.net

Molecular docking and molecular dynamics simulations are already being used to understand how isatin sulfonamide derivatives bind to their targets, such as VEGFR-2 and the main protease of viruses like SARS-CoV-2. nih.govtandfonline.com These simulations provide insights into the specific molecular interactions that govern inhibitor potency and can guide the rational design of more effective analogues. nih.govtandfonline.com For example, docking studies have been employed to assess the binding modes of newly synthesized isatin sulfonamides, helping to explain their biological activity and stability. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) models are also being utilized to build predictive models that correlate the chemical structures of isatin analogues with their anti-cancer activity. mdpi.com Looking ahead, the integration of AI and machine learning algorithms will likely play a more significant role. These technologies can analyze vast datasets to identify novel structural motifs and predict the multi-target profiles of new hybrid designs, further streamlining the development of next-generation isatin sulfonamide therapeutics.

Strategies for Enhanced Efficacy and Selectivity (e.g., Nanotechnology-based delivery)

A major focus for the translational development of isatin sulfonamide hybrids is the implementation of strategies to improve their efficacy and selectivity. nih.gov Structural modification of the isatin core and the sulfonamide "tail" is a primary approach to enhance target specificity. acs.org For instance, the "tail approach" in drug design, which involves attaching different chemical groups to the sulfonamide moiety, is being used to create inhibitors that selectively target tumor-associated carbonic anhydrase isoforms (hCA IX and XII) over others. acs.org The position of substituents on the isatin ring has also been shown to be critical for maintaining high selectivity and activity. acs.org

Beyond chemical modifications, nanotechnology-based drug delivery systems offer a promising avenue to enhance the therapeutic profile of these compounds. researchgate.net Encapsulating isatin sulfonamide hybrids within nanoparticles, such as those made from chitosan, can improve their solubility, stability, and targeted delivery to disease sites. researchgate.net This approach has been explored for treating infections like toxoplasmosis, where nanoformulations of sulfonamide-triazole hybrids demonstrated superior efficacy compared to the free drug. researchgate.net Future research will likely explore various nanocarriers to reduce off-target effects and improve the bioavailability of isatin sulfonamides, potentially engineering them for better drug targeting in applications such as hepatocellular carcinoma treatment. mdpi.com

Preclinical Research Avenues (e.g., Advanced in vivo animal model studies)

To bridge the gap between promising in vitro results and clinical application, robust preclinical evaluation using advanced in vivo models is essential. While many isatin sulfonamide derivatives have demonstrated potent activity in cell-based assays, their performance in a complex biological system must be thoroughly investigated. bioline.org.brmdpi.com

Future preclinical research will need to move beyond standard cell line testing to more sophisticated models. This includes the use of patient-derived xenografts (PDX) and genetically engineered mouse models that more accurately recapitulate human diseases. Such models are crucial for evaluating the antitumor and antiangiogenic effects of these compounds in a setting that mimics the tumor microenvironment. nih.gov For neurodegenerative diseases like Huntington's, where caspase-6 inhibition is a therapeutic goal, developing non-peptidic inhibitors capable of crossing the blood-brain barrier is a major challenge that requires rigorous testing in relevant animal models. acs.org

Furthermore, advanced imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), are being leveraged in preclinical studies. nih.gov Radiolabeled isatin sulfonamides that act as potent caspase inhibitors are being developed as imaging agents to monitor apoptosis in vivo. nih.gov These imaging tools can be used in tumor mouse models to non-invasively assess treatment response and can support the clinical development of these compounds as both therapeutics and diagnostic agents. nih.gov

Q & A

Q. What pharmacokinetic parameters should be prioritized in preclinical studies of this compound-based caspase inhibitors?

- Methodological Answer :

- Key Parameters :

- Cmax : Ensure therapeutic concentrations exceed IC₅₀ values.

- AUC₀–24h : Optimize dosing intervals.

- Tissue-to-Plasma Ratios : Prioritize compounds with high tumor penetration (e.g., liver/kidney uptake >50% ID/g) .

- Species Scaling : Use allometric models to predict human pharmacokinetics from rodent data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.